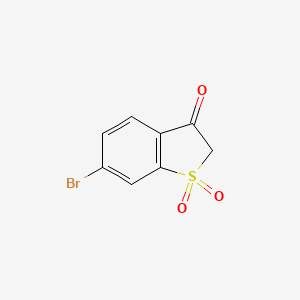

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide

Overview

Description

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide, also known as BBTA, is a heterocyclic chemical compound with the molecular formula C8H4BrNO2S. It has a molecular weight of 261.1 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H5BrO3S/c9-5-1-2-6-7(10)4-13(11,12)8(6)3-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Environmental Impact and Analytical Chemistry

6-Bromobenzothiophen-3(2H)-one 1,1-dioxide, as part of novel brominated flame retardants (NBFRs), has been extensively studied for its occurrence in various environments and its potential risks. These compounds have found increasing application due to their flame-retardant properties, leading to a need for research on their environmental fate and toxicity. Notably, large knowledge gaps exist for many NBFRs, including this compound, regarding their presence in environmental monitoring programs and studies. This underscores the necessity for optimized analytical methods and further research on emission sources and potential leaching into the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods in Determining Antioxidant Activity

The compound has also been implicated in the broader context of analytical chemistry, particularly in the determination of antioxidant activity. Studies have focused on developing and optimizing methods for analyzing the antioxidant potential of various substances, where compounds like this compound could be relevant due to their structural properties and reactivity. Analytical techniques, including spectrophotometry and electrochemical methods, have been employed to assess the antioxidant capacity of complex samples, with potential implications for understanding the reactivity and stability of brominated compounds (Munteanu & Apetrei, 2021).

Implications in Environmental Toxicology

The environmental distribution and toxicological effects of brominated flame retardants, including compounds structurally related to this compound, have been a focal point of research. These studies aim to understand the ecological risks associated with the widespread use of these chemicals, especially given their persistence and bioaccumulative potential. Research has highlighted the importance of assessing the environmental presence of these compounds, their pathways into ecosystems, and their potential impacts on human and wildlife health. Such studies are critical for developing strategies to mitigate the environmental footprint of these chemicals and protect public health (Kim & Choi, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

Properties

IUPAC Name |

6-bromo-1,1-dioxo-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3S/c9-5-1-2-6-7(10)4-13(11,12)8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXHBBJTEIPETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)

![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)

![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)